
Application Notes and Protocols: o-Cresol as a
Versatile Intermediate in Pharmaceutical

Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: o-Cresol

Cat. No.: B1677501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
o-Cresol (2-methylphenol), a key organic compound with the formula CH₃C₆H₄(OH), serves as

a critical building block in the synthesis of a diverse range of pharmaceutical agents.[1][2] Its

aromatic structure and the reactivity conferred by the hydroxyl and methyl groups make it a

versatile precursor for various chemical transformations.[3] This document provides detailed

application notes and experimental protocols for the synthesis of several key pharmaceuticals

and intermediates derived from o-cresol, including the muscle relaxant mephenesin, the

antiseptic carvacrol, and the anti-inflammatory precursor o-cresotinic acid. Additionally, its role

in the synthesis of the ADHD medication atomoxetine and the antiseptic chlorocresol is

discussed.[1][4]

Pharmaceuticals Derived from o-Cresol: An
Overview
o-Cresol is a foundational material for a variety of active pharmaceutical ingredients (APIs) and

intermediates. Its applications span multiple therapeutic areas, demonstrating its importance in

medicinal chemistry.[5][6][7]

Key Pharmaceutical Derivatives:
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Mephenesin: A centrally acting muscle relaxant.[1][8]

Carvacrol: A potent antiseptic and antimicrobial agent found in the essential oil of oregano.[9]

[10]

o-Cresotinic Acid: An intermediate in the synthesis of various pharmaceuticals, particularly

anti-inflammatory agents.[9][10]

Atomoxetine: A selective norepinephrine reuptake inhibitor used for the treatment of ADHD,

where o-cresol is a key starting material for an essential intermediate.[4][5]

Chlorocresol (4-chloro-o-cresol): A widely used antiseptic and preservative.[10][11]

Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of various

pharmaceutical intermediates and final products from o-cresol, allowing for easy comparison

of different synthetic routes.
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Experimental Protocols
Protocol 1: Synthesis of Carvacrol via Friedel-Crafts
Alkylation
This protocol details the synthesis of carvacrol from o-cresol using 2-chloropropane in the

presence of a Lewis acid catalyst.[12]
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Materials:

o-Cresol (10.92 kg)

2-Chloropropane (8.76 kg)

Anhydrous aluminum trichloride (20.0 kg)

Dichloromethane or n-hexane (50 L)

Crushed ice (100.0 kg)

Procedure:

To a 100 L reaction kettle, add 50 L of dichloromethane or n-hexane.

Add 20.0 kg of anhydrous aluminum trichloride to the solvent with stirring.

Cool the mixture to -15 °C.

Slowly add 10.92 kg of o-cresol to the reaction mixture.

Once the temperature of the reaction system reaches -15 °C, begin the dropwise addition of

8.76 kg of 2-chloropropane.

Maintain the reaction at -15 °C for 4 hours.

After the reaction is complete, slowly add 100.0 kg of crushed ice to the reaction product at

room temperature, stirring until the ice has completely melted.

The organic layer is then separated, and the solvent is removed under reduced pressure to

yield the crude carvacrol product.

The crude product is purified by vacuum distillation.

Expected Outcome:

Yield: Approximately 7.6 L of light yellow carvacrol.[12]
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Purity: Greater than 70% as measured by HPLC.[12]

Protocol 2: Synthesis of o-Cresotinic Acid via Kolbe-
Schmitt Carboxylation
This protocol describes the synthesis of o-cresotinic acid (3-methylsalicylic acid) from o-cresol
through carboxylation using sodium ethyl carbonate and high-pressure carbon dioxide.[7][16]

Materials:

o-Cresol

Sodium ethyl carbonate

Carbon dioxide (high pressure)

Hydrochloric acid (for acidification)

Deionized water

Procedure:

In a high-pressure autoclave equipped with a stirrer, charge o-cresol and sodium ethyl

carbonate in a molar ratio of 1.5:1.

Seal the autoclave and purge it twice with carbon dioxide to remove any residual air.

Pressurize the autoclave with carbon dioxide to 10 atm.

Begin stirring and heat the reaction mixture to 180-185 °C.

Maintain this temperature and pressure for 6-7 hours with continuous stirring.

After the reaction period, stop the heating and stirring, and allow the autoclave to cool to

room temperature.

Vent the excess carbon dioxide pressure.
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The reaction mixture is then treated with water, and unreacted o-cresol is recovered.

The aqueous phase is acidified with hydrochloric acid to precipitate the crude o-cresotinic

acid.

The precipitated solid is collected by filtration and washed with cold deionized water.

The crude product is dried and can be further purified by recrystallization from a suitable

solvent like ethanol.

Expected Outcome:

Yield: The yield of o-cresotinic acid is reported to be 38.0%, and the yield calculated based

on the reacted o-cresol is 90.1%.[16]

Protocol 3: Synthesis of 4-Chloro-o-cresol
This protocol outlines the para-selective chlorination of o-cresol to produce 4-chloro-o-cresol,
a key antiseptic and intermediate.[6][20]

Materials:

o-Cresol (100 mmol)

Sulfuryl chloride (SO₂Cl₂) (105 mmol)

Anhydrous aluminum chloride (AlCl₃) (500 mg)

Procedure:

In a suitable reaction vessel, place 100 mmol of o-cresol.

Add 500 mg of anhydrous aluminum chloride.

Stir the mixture at 20 °C.

Slowly add 105 mmol of sulfuryl chloride to the reaction mixture over a period of 2 hours.

Continue stirring the reaction mixture at 20 °C for an additional 2 hours.
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Upon completion, the reaction mixture is worked up to isolate the chlorinated o-cresol
products.

Expected Outcome:

The reaction yields a mixture of chlorinated cresols, with 4-chloro-o-cresol being the major

product.[6]

Visualizing Synthesis Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis

pathways and experimental workflows described in this document.

Synthesis of Carvacrol from o-Cresol

o-Cresol

Friedel-Crafts Alkylation
(AlCl3, -15°C)
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Click to download full resolution via product page

Caption: Synthesis of Carvacrol from o-Cresol.
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Synthesis of o-Cresotinic Acid

o-Cresol

Kolbe-Schmitt Carboxylation
(180-185°C)
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Caption: Synthesis of o-Cresotinic Acid.
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Multi-step Synthesis of (S)-Mephenesin

o-Cresol

Step 1: Etherification

Intermediate Aldehyde

Step 2: α-Aminoxylation
(L-proline)

Chiral Intermediate

Step 3: Reduction
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Click to download full resolution via product page

Caption: Synthesis of (S)-Mephenesin.
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General Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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